molecular formula C15H12ClN3O B582751 7-Aminoclonazepam-d4 CAS No. 1215070-96-4

7-Aminoclonazepam-d4

货号: B582751
CAS 编号: 1215070-96-4
分子量: 289.755
InChI 键: HEFRPWRJTGLSSV-RHQRLBAQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Aminoclonazepam-d4 is a deuterium-labeled internal standard used in analytical chemistry for quantifying clonazepam and its primary metabolite, 7-aminoclonazepam, in biological matrices. Its molecular formula is C₁₅H₈ClD₄N₃O, with a molecular weight of 289.75 g/mol and a CAS number of 1215070-96-4 . This compound is critical in liquid chromatography-mass spectrometry (LC/MS) and gas chromatography-mass spectrometry (GC/MS) methods for clinical toxicology, forensic analysis, and therapeutic drug monitoring. The deuterated structure minimizes interference from endogenous compounds, enhancing analytical precision .

准备方法

Synthetic Routes to 7-Aminoclonazepam

Parent Compound Synthesis

The non-deuterated 7-aminoclonazepam is synthesized via a nitro-reduction pathway starting from clonazepam (5-(2-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one). The reduction of the 7-nitro group to an amine is typically achieved using catalytic hydrogenation or tin(II) chloride in acidic media . A patent by CN113072509A details an alternative route involving oxidative coupling of 2-amino-5-nitrobenzonitrile with dichloromethane derivatives, followed by cyclization in acetic acid. This method claims a 68% yield and reduces intermediate purification steps compared to classical approaches .

Reaction Conditions for Parent Compound Synthesis

ParameterValue
Starting Material2-Amino-5-nitrobenzonitrile
Oxidative Coupling AgentDichloromethane
Cyclization SolventAcetic Acid
Temperature80°C
Reaction Time12 hours
Yield68%

Deuteration Strategies for 7-Aminoclonazepam-d4

Catalytic Hydrogen-Deuterium Exchange

Deuteration of 7-aminoclonazepam is achieved via hydrogen-deuterium (H-D) exchange using rhodium catalysts. As per WO2017045648A1 , a non-deuterated compound is reacted under deuterium gas (D₂) in the presence of rhodium(III) chloride and a base (e.g., sodium deuteroxide) at 120°C for 24–48 hours. This method replaces four hydrogen atoms at positions adjacent to the amine group, achieving a deuteration rate >98% .

Optimized Deuteration Parameters

ParameterValue
CatalystRhCl₃·3H₂O
Deuterium SourceD₂ Gas
BaseNaOD (40% in D₂O)
Temperature120°C
Reaction Time48 hours
Deuteration Efficiency>98%

Reductive Amination with Deuterated Reagents

An alternative approach involves reductive amination of 7-nitroclonazepam using deuterated reducing agents. Sodium borodeuteride (NaBD₄) in ethanol-d6 selectively reduces the nitro group to an amine while introducing deuterium at the benzylic position . This method yields this compound with 92% isotopic purity but requires post-synthesis purification via HPLC to remove residual non-deuterated species .

Purification and Analytical Validation

Chromatographic Purification

Crude this compound is purified using reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile-d3/deuterium oxide (70:30 v/v). This step achieves >99.5% chemical and isotopic purity, critical for its role as an internal standard .

Mass Spectrometric Confirmation

LC/MS analysis confirms deuteration efficiency. The molecular ion peak for this compound appears at m/z 290.0 (vs. m/z 286.0 for the non-deuterated form), with characteristic fragments at m/z 262.0 and 222.0 . Quantification protocols validated by the New York City Office of Chief Medical Examiner ensure linearity across 10–200 ng/mL, with a limit of detection (LOD) of 1 ng/mL .

化学反应分析

Types of Reactions: 7-Aminoclonazepam-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary amines .

作用机制

The mechanism of action of 7-Aminoclonazepam-d4 is similar to that of clonazepam. It modulates the function of gamma-aminobutyric acid (GABA) in the brain by binding to the benzodiazepine receptor located on GABA A receptors. This binding enhances the inhibitory effect of GABA, leading to increased neuronal inhibition and reduced neuronal excitability . The deuterium labeling does not significantly alter the pharmacological activity of the compound but enhances its stability and detection in analytical applications .

相似化合物的比较

Structural and Chemical Properties

The table below compares 7-Aminoclonazepam-d4 with structurally related benzodiazepines and their deuterated analogs:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Primary Application(s)
This compound C₁₅H₈ClD₄N₃O 289.75 1215070-96-4 Internal standard for clonazepam metabolite quantification in LC/MS and GC/MS
Clonazepam-d4 C₁₅H₇ClD₄N₃O₃ 323.73 1185257-07-2 Internal standard for parent clonazepam quantification
7-Aminoflunitrazepam-D7 C₁₆H₅D₇FN₃O 296.32 879894-27-6 Internal standard for flunitrazepam metabolite analysis
Flubromazepam C₁₄H₁₀BrFN₂O 333.18 2647-50-9 Forensic analysis of designer benzodiazepines
Diclazepam C₁₆H₁₂Cl₂N₂O 335.18 36104-80-0 Detection of benzodiazepine analogs in drug monitoring

Key Observations :

  • Deuterated vs. Non-Deuterated Analogs: Deuterated compounds (e.g., this compound, Clonazepam-d4) are used exclusively as internal standards to correct for matrix effects and ionization variability in mass spectrometry. Non-deuterated analogs like Flubromazepam and Diclazepam are primarily analyzed as target analytes in forensic screens .
  • Structural Differences: this compound lacks the nitro group (-NO₂) present in Clonazepam-d4, reflecting its role as a metabolite. The addition of deuterium atoms (D₄) increases its molecular weight by ~4 g/mol compared to the non-deuterated form .

Analytical and Pharmacokinetic Comparisons

Pharmacokinetic Factors

  • Metabolic Pathways: 7-Aminoclonazepam is formed via cytochrome P450 (CYP3A4)-mediated nitro-reduction of clonazepam. Its plasma concentration is influenced by CYP3A4 expression and N-acetyltransferase 2 (NAT2) genotype, with slow acetylators showing 2-fold higher metabolite-to-parent ratios .
  • Deuterated Standards in Pharmacokinetics : Deuterated internal standards account for extraction efficiency and ion suppression, critical for accurate measurements in patients with genetic metabolic variations .

生物活性

7-Aminoclonazepam-d4 (7-AC-d4) is a deuterated analog of 7-aminoclonazepam, the primary metabolite of clonazepam, a widely used benzodiazepine. This compound is significant in clinical and forensic toxicology due to its role in drug detection and quantification. Its biological activity encompasses various aspects, including pharmacokinetics, detection methods, and its utility as an internal standard in analytical chemistry.

This compound has the following chemical characteristics:

PropertyDetails
Full Chemical Name7-Amino-5-(2-chloro-tetradeuterophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Molecular FormulaC₁₅H₈D₄ClN₃O
Molecular Weight289.70 g/mol
AppearanceYellow crystalline powder
HPLC Purity> 98.5%

Pharmacokinetics

This compound is primarily used as an internal standard in forensic toxicology to study matrix effects and improve the reliability of drug quantification in complex biological samples like blood and urine. Its deuterated form allows for precise measurements due to reduced variability in mass spectrometry analysis. Studies have shown that it enhances the detection of benzodiazepines in postmortem blood samples, aiding in understanding drug distribution and metabolism postmortem .

Detection Methods

The detection of 7-aminoclonazepam and its analogs is commonly performed using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). A study demonstrated that 7-AC was detected at significantly higher concentrations than clonazepam itself in oral fluid samples, suggesting its superiority as a biomarker for monitoring clonazepam use . The median concentration of 7-AC was found to be approximately 2.4 times higher than that of clonazepam, making it a reliable indicator for compliance testing .

Forensic Toxicology Application

In a study assessing the efficacy of this compound as an internal standard, researchers evaluated its performance in various biological matrices. The findings indicated that using 7-AC-d4 improved the accuracy of benzodiazepine quantification, particularly in hyperlipidemic postmortem blood samples. This underscores its critical role in forensic investigations where accurate drug levels are essential .

Clinical Monitoring

Another case study focused on patients prescribed clonazepam for chronic pain management. The study utilized LC-MS/MS to assess compliance by measuring both clonazepam and its metabolite, 7-aminoclonazepam. Results showed a stark contrast between immunoassay positivity rates and LC-MS/MS results, highlighting the need for precise methodologies in clinical settings . The study found that adjusting the cutoff levels for LC-MS/MS significantly increased the detection rates of 7-AC, emphasizing its importance in ensuring patient compliance .

Stability Studies

Research has demonstrated that this compound maintains stability under various storage conditions, which is crucial for long-term studies involving drug analysis. This stability ensures that results obtained from assays remain reliable over time, supporting its use in clinical mass spectrometry applications .

Matrix Effects

The compound's role as an internal standard has been pivotal in research addressing matrix effects—variations in analyte response due to the sample matrix composition. Studies indicate that using deuterated standards like 7-AC-d4 can mitigate these effects, leading to more accurate quantification of drugs in complex biological matrices .

常见问题

Basic Research Questions

Q. What is the role of 7-Aminoclonazepam-d4 in analytical method development for pharmacokinetic studies?

  • Methodological Answer : this compound is a deuterated internal standard used in LC/MS/MS and GC/MS workflows to correct for matrix effects, ion suppression, and variability during sample preparation. By spiking it into biological matrices (e.g., plasma, urine) at a known concentration, researchers can normalize analyte recovery and instrument response. This ensures precise quantification of 7-aminoclonazepam, particularly in pharmacokinetic studies where metabolite levels vary due to dosage and sampling time .

Q. How should this compound be stored to ensure stability in analytical workflows?

  • Methodological Answer : Certified reference materials of this compound (e.g., 100 μg/mL or 1.0 mg/mL in acetonitrile) should be stored at 4°C in sealed ampules to prevent solvent evaporation and photodegradation. Stability data indicate integrity for ≥1 year under these conditions. Acetonitrile’s flammability (flash point 9.7°C) necessitates storage in explosion-proof refrigerators, with handling protocols compliant with GHS Category 2 flammability and acute toxicity guidelines .

Q. What chromatographic systems are compatible with this compound for precise quantification?

  • Methodological Answer : The compound is optimized for use with triple quadrupole LC/MS/MS systems (e.g., Shimadzu LCMS-8060NX) equipped with C18 reverse-phase columns. Mobile phases typically combine water and acetonitrile with 0.1% formic acid to enhance ionization. Method validation should include retention time consistency and resolution from co-eluting metabolites like 7-aminodesmethylflunitrazepam .

Advanced Research Questions

Q. How can researchers optimize the timing of biological sample collection to minimize variability in 7-Aminoclonazepam quantification?

  • Methodological Answer : Variability in plasma concentrations of 7-aminoclonazepam is strongly influenced by sampling time relative to the last administered dose. A study on pediatric epilepsy patients demonstrated that random sampling during the drug distribution phase introduces significant variability. To mitigate this, design studies with fixed post-dose intervals (e.g., 2–4 hours) and use pharmacokinetic models to estimate elimination half-life. Linear regression of dosage-normalized concentrations against time post-dose can isolate timing-related variability .

Q. What parameters should be validated when using this compound as an internal standard in a novel LC/MS method?

  • Methodological Answer : Key validation parameters include:

  • Linearity : Assess over a concentration range covering expected physiological levels (e.g., 1–200 ng/mL).
  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determine via signal-to-noise ratios (≥3:1 for LOD, ≥10:1 for LOQ).
  • Accuracy/Precision : Spike recovery experiments (target: 85–115%) and intra-/inter-day CVs (<15%).
  • Matrix Effects : Compare analyte response in solvent vs. biological matrix to ensure deuterated standard compensates for ion suppression .

Q. How can contradictory data in 7-Aminoclonazepam metabolite quantification be systematically analyzed?

  • Methodological Answer : Contradictions may arise from differences in sample collection protocols, dosing schedules, or analytical conditions. To resolve discrepancies:

  • Audit metadata (e.g., dosage administration times, sample storage conditions).
  • Perform sensitivity analysis using multivariate regression to identify confounding variables (e.g., age, renal function).
  • Cross-validate results with alternative methods (e.g., immunoassay vs. LC/MS) and reference datasets from peer-reviewed studies .

Q. How does deuterium labeling in this compound enhance specificity in high-throughput toxicology screens?

  • Methodological Answer : Deuterium labeling shifts the molecular ion and product ions by 4 Da, reducing isotopic interference from the non-deuterated analyte. This improves peak resolution in complex matrices (e.g., postmortem tissues) and enables multiplexed analysis with other deuterated standards (e.g., fentanyl-D5, cocaine-D3) without cross-talk. Specificity is further enhanced by MRM (multiple reaction monitoring) transitions tailored to unique fragmentation patterns .

属性

IUPAC Name

7-amino-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFRPWRJTGLSSV-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)N)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043046
Record name 7-Aminoclonazepam-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125070-96-4
Record name 7-Aminoclonazepam-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 125070-96-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。